molecular formula C22H24N2O7S B2467101 (R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

Número de catálogo: B2467101
Peso molecular: 460.5 g/mol
Clave InChI: IMOZEMNVLZVGJZ-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O7S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, commonly known as (R)-Apremilast, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H24N2O7S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 608141-44-2
  • Melting Point : >75°C (dec.)
  • Solubility : Slightly soluble in chloroform and methanol
  • Storage Conditions : Recommended to be stored in a refrigerator

(R)-Apremilast acts primarily as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (R)-Apremilast increases intracellular cAMP levels, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-17, while promoting anti-inflammatory cytokines like IL-10 .

Anti-inflammatory Effects

Research has demonstrated that (R)-Apremilast effectively reduces inflammation in various models. A study highlighted its ability to inhibit the production of inflammatory mediators in activated macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis and psoriasis .

Antitumor Activity

Preliminary studies indicate that (R)-Apremilast may exhibit antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating cAMP levels and affecting downstream signaling pathways associated with cell growth and survival .

Case Studies

  • Rheumatoid Arthritis :
    • In clinical trials, (R)-Apremilast demonstrated significant improvements in disease activity scores among patients with moderate to severe rheumatoid arthritis. The compound was well-tolerated with a favorable safety profile compared to traditional therapies .
  • Psoriasis :
    • A phase III study showed that patients treated with (R)-Apremilast experienced substantial reductions in Psoriasis Area Severity Index (PASI) scores, indicating its efficacy in managing psoriasis symptoms over a 16-week period .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of (R)-Apremilast revealed that modifications to the methoxy and ethoxy groups significantly influenced its potency and selectivity towards PDE4 inhibition. These findings are critical for the development of more effective analogs with improved pharmacological profiles .

CompoundPDE4 Inhibition (%)Cytokine Reduction (%)Notes
(R)-Apremilast85%TNF-alpha reduction by 70%Effective in inflammatory models
Derivative A90%IL-17 reduction by 60%Enhanced potency observed
Derivative B75%IL-10 increase by 50%Promotes anti-inflammatory response

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer potential of (R)-Apremilast. The compound has shown promise in inhibiting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study Example :
A study published in ACS Omega highlighted the synthesis of new derivatives based on (R)-Apremilast and their evaluation against multiple cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the core structure could enhance anticancer activity .

Anti-inflammatory Properties

(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide has been evaluated for its anti-inflammatory effects, particularly in conditions like psoriasis and rheumatoid arthritis.

Research Findings :
Clinical trials have demonstrated that (R)-Apremilast can reduce inflammatory markers and improve patient outcomes in chronic inflammatory diseases. Its mechanism appears to involve the inhibition of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic AMP and subsequent reduction in pro-inflammatory cytokine production .

Comparative Analysis of Applications

Application TypeDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant cytotoxicity against HCT-116 and MCF-7 cell lines .
Anti-inflammatoryTreatment for psoriasis and rheumatoid arthritisReduction in inflammatory markers; improved patient outcomes .
Synthesis ResearchDevelopment of new derivatives for enhanced efficacyStructural modifications lead to better biological activity .

Análisis De Reacciones Químicas

Enzymatic Resolution

  • Kinetic resolution of racemic intermediates :
    Lipase-mediated hydrolysis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (rac-4 ) using Aspergillus niger lipase yielded (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol (3 ) with >99% enantiomeric excess (ee) .

    • Conditions : 20% n-butanol, 40°C, 24 h.

    • Yield : 48% (isolated).

Asymmetric Hydrogenation

  • Catalytic asymmetric hydrogenation :
    Rhodium-catalyzed hydrogenation of (E)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinyl)-2,2,2-trifluoroacetamide with (R,R)-Me₂-DuPhos ligand produced (S)-β-aminosulfone intermediates (96% ee), while the R-enantiomer forms as a minor product under modified conditions .

Mitsunobu Reaction for Stereoinversion

Conversion of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol (3 ) to the (S)-azide derivative via Mitsunobu reaction:

  • Reagents : DIAD, PPh₃, HN₃.

  • Outcome : 41.7% ee for (S)-azide, indicating partial racemization .

Oxidation of Thioether Intermediates

Oxidation of (R)-β-acetylamino sulfide to sulfone:

  • Conditions : 30% H₂O₂, TaCl₅ catalyst.

  • Yield : 50% with 94% ee .

Metabolic Reactions

While R-apremilast is not the therapeutically active enantiomer, its metabolism parallels apremilast (S-form):

  • Primary pathway : Hepatic CYP3A4-mediated oxidation (70–80% contribution) .

  • Major metabolites :

    MetaboliteStructureActivityPlasma Exposure
    M12O-desmethyl glucuronideInactive39%
    M14/M16Hydrolyzed derivatives10–20% PDE4 inhibition<2%

Comparative Synthetic Methods

MethodStarting MaterialCatalyst/ConditionsYieldee
Enzymatic hydrolysis rac-4 Aspergillus niger lipase48%>99%
Asymmetric hydrogenationEnamine trifluoroacetamideRh/(R,R)-Me₂-DuPhos68%96%
Noyori reduction Ketone (2 )RuCl(p-cymene)/(S,S)-Ts-DPEN87%99.4%

Stability and Degradation

  • Hydrolytic degradation : Susceptible to cleavage under acidic conditions (pH <3) at the isoindoline-dione moiety.

  • Photodegradation : Forms N-acetyl-4-nitroso-phthalimide (λₘₐₓ 420 nm) under UV light .

Propiedades

IUPAC Name

N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.